molecular formula C9H10N4O2 B11898604 Ethyl 2-purin-9-ylacetate CAS No. 55175-34-3

Ethyl 2-purin-9-ylacetate

Cat. No.: B11898604
CAS No.: 55175-34-3
M. Wt: 206.20 g/mol
InChI Key: URAZDDGMVQJGCT-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-purin-9-yl)acetate is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. Ethyl 2-(9H-purin-9-yl)acetate is characterized by its purine ring structure attached to an ethyl acetate group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(9H-purin-9-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 9H-purine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography on silica gel with ethyl acetate as the eluent .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(9H-purin-9-yl)acetate may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine derivatives.

    Reduction: Reduction reactions can modify the purine ring, leading to different functionalized purine compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce dihydropurine derivatives. Substitution reactions can result in a wide range of functionalized purine compounds .

Scientific Research Applications

Ethyl 2-(9H-purin-9-yl)acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(9H-purin-9-yl)acetate involves its interaction with various molecular targets. The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and function. This property is particularly valuable in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or the proliferation of cancer cells by targeting specific enzymes and pathways involved in DNA and RNA synthesis .

Comparison with Similar Compounds

Ethyl 2-(9H-purin-9-yl)acetate can be compared with other purine derivatives such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another natural purine base that pairs with cytosine in nucleic acids.

    2-Amino-6-chloropurine: A synthetic purine derivative with potential therapeutic applications.

Uniqueness

Ethyl 2-(9H-purin-9-yl)acetate is unique due to its ethyl acetate group, which imparts distinct chemical properties and reactivity compared to other purine derivatives. This uniqueness makes it a valuable compound for specific research applications and synthetic pathways .

Properties

CAS No.

55175-34-3

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 2-purin-9-ylacetate

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)4-13-6-12-7-3-10-5-11-9(7)13/h3,5-6H,2,4H2,1H3

InChI Key

URAZDDGMVQJGCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=CN=CN=C21

Origin of Product

United States

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